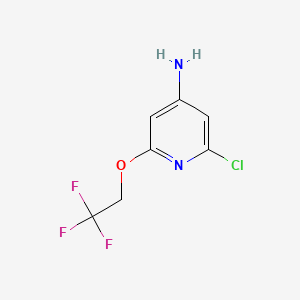

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine

Description

Properties

IUPAC Name |

2-chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2O/c8-5-1-4(12)2-6(13-5)14-3-7(9,10)11/h1-2H,3H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIAQRHELCOCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1OCC(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744660 | |

| Record name | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-43-5 | |

| Record name | 4-Pyridinamine, 2-chloro-6-(2,2,2-trifluoroethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine typically involves the following steps:

Nucleophilic Substitution: Starting with 2-chloro-4-nitropyridine, the nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

Etherification: The resulting 2-chloro-4-aminopyridine undergoes etherification with 2,2,2-trifluoroethanol in the presence of a base like potassium carbonate to introduce the trifluoroethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve overall efficiency.

Types of Reactions:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding hydrazines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyridines with various functional groups depending on the nucleophile used.

- Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Agricultural Chemistry: The compound is used in the development of agrochemicals, including herbicides and insecticides, due to its bioactive properties.

Material Science: It is employed in the synthesis of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine exerts its effects depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

Chemical Reactions: The electron-withdrawing trifluoroethoxy group can stabilize intermediates, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

A. Fluorinated Ethoxy Substituents

- 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine (): Replacing the trifluoroethoxy group with a difluoroethoxy (-OCH₂CF₂) reduces fluorine content, lowering electron-withdrawing effects.

B. Functional Group Replacements

- 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid ():

Substituting the amine with a carboxylic acid (-COOH) drastically alters polarity and hydrogen-bonding capacity. The logP of this derivative is 3.102, suggesting moderate hydrophobicity, while the amine analog is expected to be more basic and soluble in acidic conditions .

Pyridine vs. Pyrimidine Analogs

- The iodine substituent in this compound may facilitate radiolabeling but introduces steric and stability challenges .

- This impacts reactivity in cross-coupling reactions .

Pharmaceutical Derivatives

- Lansoprazole-related compounds ():

Derivatives like 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole highlight the role of trifluoroethoxy groups in enhancing metabolic stability and target binding affinity. The trifluoroethoxy moiety’s hydrophobicity and resistance to enzymatic cleavage are critical for prolonged drug activity .

Table 1: Key Properties of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine and Analogs

*Estimated based on structural similarity to .

Biological Activity

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine (CAS No. 883950-09-2) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The compound's structure includes a pyridine ring substituted with a chloro group and a trifluoroethoxy moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula: C7H6ClF3N2O

- Molecular Weight: 226.59 g/mol

- CAS Number: 883950-09-2

- MDL Number: MFCD20257884

The biological activity of this compound is hypothesized to be influenced by its ability to interact with various molecular targets. The presence of the trifluoroethoxy group is known to enhance lipophilicity and potentially improve binding affinity to target proteins.

Target Proteins

Research indicates that compounds with similar structures often target enzymes involved in critical biological pathways, such as:

- Kinases : Involved in cell signaling and regulation.

- Reverse Transcriptase : Particularly relevant in antiviral therapies targeting HIV.

Antiviral Activity

Recent studies have shown that similar pyridine derivatives exhibit significant antiviral activity against HIV. For instance, compounds with fluorinated substituents have demonstrated enhanced potency against HIV reverse transcriptase, suggesting that this compound could possess similar efficacy .

Cytotoxicity and Selectivity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Preliminary data suggest that it may selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antiviral properties | Showed significant inhibition of HIV replication at low micromolar concentrations. |

| Study B | Assess cytotoxicity in cancer cells | Indicated selective toxicity towards certain cancer cell lines with minimal effects on normal cells. |

Structure-Activity Relationship (SAR)

The incorporation of the trifluoroethoxy group has been associated with increased potency in inhibiting specific biological targets. SAR studies suggest that both the position and nature of substituents on the pyridine ring significantly affect biological activity. For example, compounds with electron-withdrawing groups like trifluoromethyl have shown improved interactions with target proteins due to enhanced binding affinity .

Q & A

Q. What are the critical synthetic parameters for optimizing the synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine?

The synthesis of this compound requires precise control over reaction conditions. Key parameters include:

- Temperature : Maintaining 80–100°C during nucleophilic substitution to ensure efficient displacement of the chloro group by the trifluoroethoxy moiety .

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing transition states .

- Catalysts : Use of K₂CO₃ or Cs₂CO₃ as bases to deprotonate the hydroxyl group of the trifluoroethanol, facilitating substitution .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. How can structural characterization be reliably performed for this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies the pyridine ring protons (δ 6.8–8.2 ppm) and trifluoroethoxy group (δ 4.5–4.7 ppm for –OCH₂CF₃; δ −68 ppm for CF₃ in ¹⁹F NMR) .

- X-ray Crystallography : Resolves bond angles and substituent orientation, critical for confirming regioselectivity in substitution reactions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 255.05) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the pyridine core .

- Moisture : Hygroscopic trifluoroethoxy group necessitates desiccants (e.g., silica gel) to avoid hydrolysis .

- pH Stability : Avoid strongly acidic/basic conditions to prevent cleavage of the amine or ether linkages .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence electronic and steric effects in downstream reactions?

- Electron-Withdrawing Effect : The –OCH₂CF₃ group decreases electron density at the pyridine ring, directing electrophilic substitution to the para position of the amine .

- Steric Hindrance : The bulky trifluoroethoxy group reduces accessibility for nucleophilic attack at C-6, favoring reactions at C-2 or C-4 .

- Bioactivity Modulation : Fluorine atoms enhance lipophilicity, improving membrane permeability in cellular assays .

Q. What methodologies resolve contradictions in reported biological activity data?

- Dose-Response Curves : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to account for cell-specific variability .

- Metabolic Stability : Compare half-life in liver microsomes (human vs. rodent) to identify species-dependent degradation .

- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out nonspecific kinase inhibition .

Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?

- Kinase Inhibition : Use ADP-Glo™ assays for tyrosine kinases (e.g., EGFR, VEGFR) to quantify ATP-competitive binding .

- CYP450 Interactions : Monitor metabolite formation via LC-MS/MS in human recombinant CYP3A4/2D6 isoforms .

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. How can computational modeling guide the design of derivatives with enhanced potency?

- Docking Studies : Use Schrödinger Glide to predict binding poses in enzyme active sites (e.g., dihydrofolate reductase) .

- QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with bioactivity to prioritize synthetic targets .

- MD Simulations : Assess conformational flexibility of the trifluoroethoxy group in aqueous vs. lipid bilayer environments .

Methodological Challenges and Solutions

Q. Addressing Low Yield in Cross-Coupling Reactions

Q. Mitigating Byproduct Formation During Functionalization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.